molecular formula C9H9ClN2O2 B6617644 2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride CAS No. 1803571-05-2

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride

Cat. No.: B6617644
CAS No.: 1803571-05-2
M. Wt: 212.63 g/mol
InChI Key: GCNWFLTTZNRRJT-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-4-yl)acetic acid hydrochloride is a heterocyclic organic compound featuring a benzodiazole (benzimidazole) core fused to an acetic acid moiety, with a hydrochloride counterion. Key properties derived from the evidence include:

  • Molecular formula: C₉H₈N₂O₂·HCl (inferred from and ).
  • Molecular weight: 188.19 g/mol ().
  • Purity: ≥95% ().

This compound is structurally analogous to bioactive molecules used in pharmaceuticals, such as kinase inhibitors or antiviral agents.

Properties

IUPAC Name

2-(1H-benzimidazol-4-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNWFLTTZNRRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride typically involves the reaction of benzimidazole with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the benzimidazole ring .

Comparison with Similar Compounds

2-(1H-1,2,4-Triazol-5-yl)acetic Acid Hydrochloride ()

  • Molecular formula : C₄H₆ClN₃O₂.
  • Molecular weight : 163.56 g/mol.
  • CAS : 1087714-25-5.
  • Key differences :
    • Replaces the benzodiazole with a 1,2,4-triazole ring, reducing aromatic bulk but increasing nitrogen content (three N atoms vs. two in benzodiazole).
    • Smaller molecular size may enhance membrane permeability but reduce target specificity.
    • Applications: Likely used in antifungal or agrochemical research due to triazole’s prevalence in such domains.

4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride ()

  • Molecular formula : C₁₂H₁₃ClN₂O₃.
  • Molecular weight : 268.7 g/mol.
  • CAS : 74226-22-5.
  • Key differences: Features an imidazole ring (two N atoms) linked via an ethoxy group to a benzoic acid. Applications: Historically studied as Dazoxiben hydrochloride, a thromboxane synthase inhibitor .

2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride ()

  • Molecular formula : C₅H₆ClN₃O₂S.
  • CAS : 66659-20-8.
  • Key differences: Incorporates a thiazole ring (with sulfur) and an amino group, enhancing hydrogen-bonding capacity. Sulfur’s electronegativity may improve metal-binding properties, relevant in metalloenzyme inhibition.

[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic Acid ()

  • Molecular formula : C₁₂H₉N₃O₂S.
  • Key differences :
    • Combines benzimidazole with a thiazole ring, creating a dual heterocyclic system.
    • Increased lipophilicity from the thiazole may affect bioavailability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Potential Applications
2-(1H-1,3-Benzodiazol-4-yl)acetic acid HCl C₉H₉ClN₂O₂ 188.19 Not provided Benzodiazole + acetic acid Kinase inhibitors, antivirals
2-(1H-1,2,4-Triazol-5-yl)acetic acid HCl C₄H₆ClN₃O₂ 163.56 1087714-25-7 Triazole ring Antifungal agents
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl C₁₂H₁₃ClN₂O₃ 268.7 74226-22-5 Imidazole + ethoxy linker Thromboxane synthase inhibition
2-(2-Aminothiazol-4-yl)acetic acid HCl C₅H₆ClN₃O₂S 207.64 66659-20-9 Thiazole + amino group Metalloenzyme inhibitors

Research Findings and Trends

  • Bioactivity : Benzodiazole derivatives (e.g., the target compound) are favored in drug discovery for their planar structure, which facilitates DNA intercalation or protein binding . Triazole and imidazole analogs are more common in antimicrobial research due to their nitrogen-rich profiles .
  • Solubility : Hydrochloride salts (common across all compared compounds) improve aqueous solubility, critical for in vitro assays .
  • Stability : Thiazole-containing compounds (e.g., ) may exhibit lower thermal stability due to sulfur’s reactivity .

Notes on Limitations and Contradictions

  • Positional isomerism (4-yl vs. 5-yl substitution on benzodiazole) could significantly alter pharmacological properties, but direct comparative data are absent in the evidence.

Biological Activity

2-(1H-1,3-benzodiazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of benzodiazole derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzodiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 227.63 g/mol
  • IUPAC Name : 2-(1H-benzodiazol-4-yl)acetic acid hydrochloride

The compound features a benzodiazole ring, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, a study by Suryavanshi et al. (2023) demonstrated that derivatives of benzoxazole acetic acid exhibited significant cytotoxic activity against cancer cell lines such as MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) . The presence of the acetic acid group at specific positions on the benzoxazole moiety enhanced this activity.

Antimicrobial Properties

Benzodiazole derivatives are also recognized for their antimicrobial activities. A review article summarized various studies indicating that these compounds possess broad-spectrum antimicrobial effects, including antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of benzodiazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them candidates for treating chronic inflammatory diseases.

Case Studies and Research Findings

Study Biological Activity Findings
Suryavanshi et al. (2023)AnticancerSignificant cytotoxicity against MCF-7 and HCT-116 cell lines with enhanced activity due to acetic acid substitution.
Layek et al. (2019)AntimicrobialDemonstrated broad-spectrum activity against various bacterial strains; effective in disrupting cell wall integrity.
Computational StudyDrug-likenessPredicted favorable pharmacokinetic properties; potential for crossing the blood-brain barrier was assessed .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes critical for cancer cell proliferation and inflammation.
  • Receptor Binding : The benzodiazole moiety allows for effective binding to various receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may alter ROS levels within cells, contributing to their anticancer effects.

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